molecular formula C16H21N3O3S B4856382 Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4856382
M. Wt: 335.4 g/mol
InChI Key: ABXZMCHGSCDAER-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a piperidine ring, a thiophene ring, and a tetrahydropyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with piperidine and urea under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-2-(piperidin-1-yl)-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-oxo-2-(morpholin-4-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both a piperidine ring and a thiophene ring, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

ethyl 6-oxo-2-piperidin-1-yl-4-thiophen-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-22-15(21)12-13(11-7-6-10-23-11)17-16(18-14(12)20)19-8-4-3-5-9-19/h6-7,10,12-13H,2-5,8-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXZMCHGSCDAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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